molecular formula C16H13NO2 B15123020 3-(4-Methoxybenzylidene)-2-indolinone

3-(4-Methoxybenzylidene)-2-indolinone

Cat. No.: B15123020
M. Wt: 251.28 g/mol
InChI Key: SOHLANGNFXOOEF-GXDHUFHOSA-N
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Description

3-(4-Methoxybenzylidene)-2-indolinone is an organic compound that belongs to the class of indolinones It is characterized by the presence of a methoxybenzylidene group attached to the indolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzylidene)-2-indolinone typically involves the condensation of 4-methoxybenzaldehyde with 2-indolinone. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzylidene)-2-indolinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the indolinone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 3-(4-methoxybenzyl)-2-indolinol.

    Substitution: Formation of various substituted indolinones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzylidene)-2-indolinone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, such as apoptosis in cancer cells or reduced inflammation in immune cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxybenzylidene)-2-indolinone is unique due to its indolinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

(3E)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)/b14-10+

InChI Key

SOHLANGNFXOOEF-GXDHUFHOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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